HERV-K-MEL -

HERV-K-MEL

Catalog Number: EVT-243645
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HERV-K-MEL is derived from a retroviral ancestor that integrated into the human genome millions of years ago. It belongs to the class of endogenous retroviruses, which are remnants of ancient viral infections that have been incorporated into the host genome. The classification of HERV-K-MEL falls under the following categories:

  • Class: Retroviruses
  • Genus: Betaretrovirus
  • Species: HERV-K (HML-2)

This classification highlights its evolutionary history and genetic characteristics shared with other retroviruses.

Synthesis Analysis

Methods and Technical Details

The synthesis of HERV-K-MEL involves reverse transcription processes where viral RNA is converted into DNA and subsequently integrated into the host genome. The technical details of this process include:

  1. Reverse Transcription: The viral RNA is reverse transcribed into complementary DNA (cDNA) using reverse transcriptase enzymes.
  2. Integration: The cDNA is integrated into the host genome by integrase enzymes, forming a provirus.
  3. Transcription: Once integrated, the provirus can be transcribed into mRNA, leading to the production of viral proteins.

The expression of HERV-K-MEL has been detected in various cancer cell lines through techniques such as quantitative reverse transcription polymerase chain reaction (qRT-PCR) and RNA in situ hybridization, confirming its active role in tumor biology .

Molecular Structure Analysis

Structure and Data

The molecular structure of HERV-K-MEL includes several key components:

  • Long Terminal Repeats (LTRs): These sequences flank the viral genes and play crucial roles in transcriptional regulation.
  • Viral Genes: The primary genes encoded include:
    • gag: Encodes structural proteins.
    • pol: Encodes enzymes such as reverse transcriptase and integrase.
    • env: Encodes envelope proteins which are critical for viral entry into host cells.

The structure can be summarized as follows:

ComponentFunction
LTRsRegulatory elements for transcription
gagStructural protein coding
polEnzymatic protein coding
envEnvelope protein coding

The presence of accessory proteins such as Np9 and Rec, derived from alternative splicing, further complicates its molecular architecture .

Chemical Reactions Analysis

Reactions and Technical Details

HERV-K-MEL undergoes several biochemical reactions during its lifecycle:

  1. Reverse Transcription Reaction:
    RNA+RTcDNA\text{RNA}+\text{RT}\rightarrow \text{cDNA}
    This reaction converts viral RNA into complementary DNA.
  2. Integration Reaction:
    cDNA+IntegraseIntegrated Provirus\text{cDNA}+\text{Integrase}\rightarrow \text{Integrated Provirus}
    The cDNA is integrated into the host genome, allowing for replication during cell division.
  3. Transcription Reaction:
    Integrated ProvirusmRNA\text{Integrated Provirus}\rightarrow \text{mRNA}
    This step leads to the production of mRNA from the integrated provirus, which can be translated into proteins.

These reactions are critical for the propagation of HERV-K-MEL within host cells and its potential role in oncogenesis .

Mechanism of Action

Process and Data

The mechanism of action of HERV-K-MEL involves several steps that contribute to its role in cancer biology:

  1. Expression in Tumor Cells: HERV-K-MEL is often overexpressed in melanoma cells compared to normal tissues, suggesting a link to tumorigenesis.
  2. Immune Response Activation: The envelope proteins produced by HERV-K-MEL can stimulate both innate and adaptive immune responses, potentially leading to inflammation and cytotoxicity against tumor cells.
  3. Tumor Antigen Presentation: The proteins can act as tumor-associated antigens, recognized by cytolytic T lymphocytes, which may facilitate targeted immune responses against cancer cells.

Data indicate that patients with melanoma exhibit significant levels of antibodies against HERV-K-MEL proteins, highlighting its potential as an immunotherapeutic target .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HERV-K-MEL possesses unique physical and chemical properties relevant to its function:

  • Molecular Weight: Varies depending on the specific proteins expressed; envelope proteins typically range from 50 to 70 kDa.
  • Solubility: Generally soluble in aqueous solutions due to hydrophilic regions present in its protein structure.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature; typically stable under physiological conditions.

These properties contribute to its functionality within biological systems and potential applications in therapeutic contexts .

Applications

Scientific Uses

HERV-K-MEL has several scientific applications, particularly in cancer research:

  1. Cancer Immunotherapy: Due to its immunogenic properties, HERV-K-MEL is being explored as a target for vaccine development aimed at eliciting strong immune responses against melanoma.
  2. Diagnostic Marker: Elevated levels of HERV-K-MEL expression have been correlated with melanoma progression, making it a potential biomarker for early detection.
  3. Understanding Tumor Biology: Research into HERV-K-MEL provides insights into the role of endogenous retroviruses in human health and disease, particularly their contributions to oncogenesis.
Introduction to Human Endogenous Retroviruses (HERVs) and Cancer Biology

Evolutionary Integration of HERVs in the Human Genome

HERV integration into the primate germline occurred through recurrent waves of infection spanning 10-50 million years, with the youngest and most intact elements belonging to the HERV-K (HML-2) family [1] [6]. These sequences entered the genome as proviral elements flanked by long terminal repeats (LTRs), which contain promoter/enhancer sequences capable of influencing nearby genes. The human genome harbors approximately 91 HML-2 proviruses alongside nearly 1,000 solitary LTRs formed through homologous recombination [1] [6]. Through molecular domestication, certain HERV elements were co-opted for essential physiological functions, most notably in placental development where HERV-W-encoded syncytin mediates trophoblast fusion [1] [2]. This evolutionary process exemplifies the dual nature of HERVs as both parasitic invaders and genomic innovators.

The transcriptional silencing of most HERVs in healthy somatic tissues is enforced through layered epigenetic mechanisms:

  • DNA methylation: Hypermethylation of CpG islands within LTR regions prevents transcription factor binding
  • Histone modifications: SETDB1-mediated H3K9 trimethylation establishes repressive chromatin states
  • Transcriptional silencing complexes: TRIM28 recruits epigenetic regulators to retroelement promoters [2] [3]

In cancer, global epigenetic dysregulation leads to HERV derepression, with hypomethylation of specific HERV loci correlating with poor prognosis in ovarian cancer and glioblastoma [3] [15]. This epigenetic erosion transforms HERVs from silenced genomic fossils into transcriptionally active elements capable of expressing retroviral proteins with potential oncogenic functions.

Table 1: Classification of Major HERV Classes in the Human Genome

ClassPhylogenetic RelationRepresentative FamiliesGenomic FeaturesFunctional Proteins
Class IGamma-/Epsilonretrovirus-likeHERV-H, HERV-W, HERV-EOlder integrations, high mutational burdenSyncytin-1 (HERV-W Env)
Class IIBeta-/Alpharetrovirus-likeHERV-K (HML-1 to HML-10)Youngest elements, coding competenceRec, Np9, Env (HML-2); ERVK3-1 (HML-6)
Class IIISpumavirus-likeHERV-L, HERV-SDistantly related to modern virusesLimited protein expression

HERV-K (HML-6) as a Distinct Retrotranscriptional Element

Within the HERV-K superfamily, the HML-6 group (chromosomally represented by 66 proviral loci in GRCh37/hg19) exhibits unique structural and functional characteristics that distinguish it from the more extensively studied HML-2 family [5] [3]. Unlike HML-2 elements that produce the accessory proteins Rec or Np9, certain HML-6 proviruses encode a small envelope-derived peptide called ERVK3-1 through an intact open reading frame [3] [5]. The 19q13.43b locus represents a particularly significant HML-6 element, demonstrating robust transcriptional activity in glioblastoma, melanoma, and other cancers [3] [5]. This locus exhibits inverse correlation between DNA methylation and expression levels, with hypomethylation serving as a predictor of poor clinical outcomes in glioma patients [3].

HML-6 transcriptional regulation involves lineage-specific transcription factors that bind to conserved motifs within LTR regions. The differential expression patterns of HML-6 across cancers highlight its context-dependent regulation:

  • In glioblastoma, HML-6 (19q13.43b) expression shows 10,000-fold upregulation in A172 cells compared to normal astrocytes [3]
  • Breast cancers demonstrate selective activation of specific HML-6 loci not observed in normal mammary tissue [5] [24]
  • Melanoma exhibits coordinated derepression of multiple HML-6 proviruses associated with metastatic progression [7] [8] [9]

Table 2: Structurally Significant HML-6 Loci in Human Cancers

Genomic LocusStructural FeaturesEncoded ProductCancer AssociationsExpression Pattern
19q13.43bFull-length provirus, intact ORFERVK3-1 peptideGlioblastoma, melanoma10,000-fold increase in GBM cell lines
16p11.25'LTR overlaps zinc finger exonRegulatory LTRHepatocellular carcinomaUpregulates oncogenic transcript variants
7p22.1Type II provirusRec-like proteinBreast cancerTumor-specific expression
Xp11.23Intergenic provirusUndefinedUveal melanomaPredicts metastatic risk

The functional significance of HML-6 extends beyond transcriptional noise, with emerging evidence suggesting oncogenic contributions through both cis-regulatory effects and protein-coding functions. The ERVK3-1 peptide encoded at 19q13.43b exhibits potential immunomodulatory properties that may facilitate immune evasion in glioblastoma [3]. Additionally, HML-6 LTRs demonstrate promoter/enhancer activity capable of deregulating nearby oncogenes or tumor suppressors, creating a retrotransposon-mediated oncogenic network that operates alongside conventional cancer pathways [5] [8].

HERV-K-MEL: A Tumor-Specific Antigen in Melanomagenesis

The discovery of HERV-K-MEL originated from antigen screening studies identifying melanoma-specific epitopes recognized by cytotoxic T lymphocytes [7] [9]. Molecular characterization revealed this antigen as a short peptide derived from the envelope gene of an HML-6 provirus, specifically expressed in malignant melanocytes but undetectable in normal melanocytes, nevi, or non-melanoma cell types [7] [9] [25]. This tumor-specific expression pattern establishes HERV-K-MEL as a compelling oncofetal antigen with potential diagnostic and therapeutic significance. Unlike classical tumor antigens arising from somatic mutations, HERV-K-MEL represents the reawakening of a developmentally silenced retroelement, creating a retroviral fingerprint unique to the transformed melanoma cell [7] [9].

The molecular functions of HERV-K-MEL in melanoma biology extend beyond immunological recognition to include direct oncogenic contributions:

  • Fusogenic activity: The envelope-derived peptide facilitates cell-cell fusion events, generating multinucleated syncytia frequently observed in advanced melanoma specimens. This fusion capacity potentially accelerates tumor evolution through genomic mixing and creation of hybrid phenotypes [9] [25]
  • Pleiotropic signaling: HERV-K-MEL expression correlates with ERK pathway activation and p16 tumor suppressor loss, suggesting integration with established melanoma driver pathways [9] [11]
  • Metastatic facilitation: In uveal melanoma, specific HML-6 loci (particularly Xp11.23) predict metastatic progression independent of traditional prognostic markers [8]

Table 3: Clinical Correlations of HERV-K-MEL in Melanoma

ParameterDetection MethodClinical AssociationBiological SignificanceReference
Primary tumor expressionIHC (Gag/Env antibodies)Correlates with vertical growth phasePotential marker of progression [9]
Serum mRNA levelsqRT-PCRPredicts early-stage metastasisNon-invasive monitoring tool [7] [39]
Metastatic potentialRNA in situ hybridizationHERVE_Xp11.23 predicts UM metastasisRisk stratification biomarker [8]
Therapeutic responseHERV-K-MEL specific CTLsTarget for adoptive T-cell therapyImmunotherapeutic vulnerability [25]

The immunotherapeutic targeting of HERV-K-MEL exploits its tumor-restricted expression pattern. Several approaches show promising preclinical results:

  • Adoptive T-cell transfer: Cytotoxic T lymphocytes engineered to recognize HERV-K-MEL epitopes demonstrate specific lysis of melanoma cells while sparing normal melanocytes [25]
  • Vaccine strategies: Dendritic cells primed with HERV-K-MEL peptides generate robust anti-melanoma immunity in murine models [8] [31]
  • Antibody-mediated targeting: Monoclonal antibodies against fusogenic domains of HERV-K envelope proteins inhibit syncytia formation and reduce metastatic potential [9] [23]

The prognostic significance of HERV-K-MEL extends beyond cutaneous melanoma to uveal variants, where a 17-locus HERV signature accurately classifies metastatic risk with >95% accuracy [8]. This signature includes the intergenic locus HERVE_Xp11.23, which exhibits coding potential and represents a prime target for immunotherapy development. The stability of HERV-derived antigens presents a significant advantage over mutation-derived neoantigens, which often display spatial heterogeneity within tumors and temporal evolution during disease progression [8] [31].

Properties

Product Name

HERV-K-MEL

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.